molecular formula C19H23N7 B12245521 4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12245521
M. Wt: 349.4 g/mol
InChI Key: MFPUHRVLNJVYJU-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique combination of cyclobutyl, pyrimidine, and imidazo[1,2-b]pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its combination of cyclobutyl, pyrimidine, and imidazo[1,2-b]pyridazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H23N7/c1-14-12-26-17(22-14)5-6-18(23-26)24-7-9-25(10-8-24)19-11-16(20-13-21-19)15-3-2-4-15/h5-6,11-13,15H,2-4,7-10H2,1H3

InChI Key

MFPUHRVLNJVYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5

Origin of Product

United States

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